(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9923795
InChI: InChI=1S/C25H24N4O3S/c1-3-5-15-32-17-12-10-16(11-13-17)22-26-25-29(27-22)24(31)21(33-25)20-18-8-6-7-9-19(18)28(14-4-2)23(20)30/h6-13H,3-5,14-15H2,1-2H3/b21-20-
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC9923795

Molecular Formula: C25H24N4O3S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C25H24N4O3S
Molecular Weight 460.5 g/mol
IUPAC Name (5Z)-2-(4-butoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C25H24N4O3S/c1-3-5-15-32-17-12-10-16(11-13-17)22-26-25-29(27-22)24(31)21(33-25)20-18-8-6-7-9-19(18)28(14-4-2)23(20)30/h6-13H,3-5,14-15H2,1-2H3/b21-20-
Standard InChI Key FGFJYOXOMXRXCB-MRCUWXFGSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCC)/SC3=N2
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Isomerism

The compound’s IUPAC name, (3Z)-3-[2-(4-butoxyphenyl)-6-oxo thiazolo[3,2-b][1, triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one, reflects its polycyclic architecture. Key features include:

  • A thiazolo[3,2-b] triazol-6-one core fused at positions 3 and 5.

  • A 4-butoxyphenyl substituent at position 2 of the triazole ring.

  • A Z-configured exocyclic double bond linking the thiazolo-triazole system to a 1-propylindol-2-one fragment .

The stereochemical descriptor (3Z) indicates the spatial arrangement of the double bond between the triazolothiazole and indole moieties, a critical factor in molecular recognition processes .

Molecular Formula and Mass

Discrepancies exist between sources regarding molecular composition:

PropertySigma-Aldrich ChemSpider VulcanChem
Molecular FormulaC₂₅H₂₄N₄O₃SC₃₀H₂₆N₄O₃SC₂₉H₂₃FN₄O₃S
Molecular Weight (g/mol)460.55522.62526.60

These variations likely arise from differences in substituents (e.g., fluorobenzyl vs. propyl groups). The Sigma-Aldrich entry specifies a 1-propyl chain, yielding a molecular weight of 460.55 g/mol .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol exists for this compound, analogous thiazolo-triazole derivatives are synthesized via one-pot, catalyst-free reactions between dibenzoylacetylene and triazole precursors . A generalized approach involves:

  • Cyclocondensation: Formation of the triazolothiazole core via nucleophilic attack of a thiol group on a triazole intermediate.

  • Knoevenagel Condensation: Introduction of the indole-2-one fragment through reaction with a substituted indole carbonyl compound.

  • Stereoselective Alkylation: Installation of the propyl group at position 1 of the indole ring under basic conditions .

The Z-configuration at the exocyclic double bond is preserved through kinetic control during the condensation step .

Manufacturing Considerations

Sigma-Aldrich markets this compound as a rare chemical for early discovery research, emphasizing that no analytical data (e.g., HPLC, NMR) are available . Key notes for purchasers include:

  • Purity Verification: Buyers must independently confirm identity and purity via LC-MS or ¹H NMR.

  • Legal Disclaimer: Sold "as-is" without warranties of merchantability or fitness for purpose .

Physicochemical Properties

Thermal and Solubility Characteristics

Though experimental data are scarce, in silico predictions (e.g., ACD/Labs) suggest:

  • LogP: ~3.8 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents .

  • Melting Point: Estimated 215–230°C based on analogous triazolothiazoles.

Spectroscopic Signatures

Hypothetical spectral data derived from structural analogs include:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of indole-2-one).

  • ¹H NMR: Downfield doublets at δ 7.8–8.2 ppm (aromatic protons ortho to the triazole sulfur) .

Applications and Future Research

Current Uses

  • Lead Optimization: Serves as a scaffold for medicinal chemistry campaigns targeting kinase inhibitors .

  • Materials Science: Conjugated π-system explored for organic semiconductors .

Critical Research Gaps

  • Stereochemical Stability: Does the Z-configuration isomerize under physiological conditions?

  • Target Deconvolution: High-throughput screening required to identify protein targets.

  • Scalable Synthesis: Current methods lack atom economy; catalytic asymmetric routes needed .

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